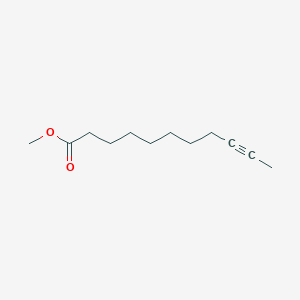

9-Undecynoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl undec-9-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHKSZKHOFXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Bifunctional Building Block for Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 9-Undecynoic Acid Methyl Ester

This compound (CAS No. 18937-76-3) is a linear, twelve-carbon organic molecule distinguished by the presence of two key functional groups: a terminal alkyne (C≡C-H) at the 9-position and a methyl ester (-COOCH₃) at the 1-position.[1] This unique bifunctional architecture renders it a highly valuable and versatile building block in organic synthesis, materials science, and particularly in the fields of chemical biology and drug discovery.

The long aliphatic chain provides lipophilicity, while the methyl ester offers a site for further modification or can influence the molecule's pharmacokinetic properties. However, it is the terminal alkyne that imparts the most significant reactivity, serving as a powerful handle for modern coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical applications, with a focus on field-proven insights and methodologies.

Section 1: Physicochemical and Spectroscopic Profile

The physical properties of this compound are characteristic of a medium-chain fatty acid ester. It is a colorless to pale yellow liquid at room temperature, with good solubility in common organic solvents like ethanol, ether, and dichloromethane, but limited solubility in water due to its hydrophobic alkyl chain.[1]

While specific experimental data for the 9-yne isomer is not widely published, its physical constants are expected to be similar to its more common alkene isomer, methyl 10-undecenoate (CAS 111-81-9).

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18937-76-3 | [1][2] |

| Molecular Formula | C₁₂H₂₀O₂ | [2] |

| Molecular Weight | 196.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~245-248 °C (estimated, based on C12 alkene isomer) | [3] |

| Density | ~0.88 g/mL at 25°C (estimated, based on C12 alkene isomer) | [3] |

| Refractive Index | ~1.437 at 20°C (estimated, based on C12 alkene isomer) |[3] |

Spectroscopic Characterization: A Roadmap to Identification

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The following sections detail the expected characteristic signals in NMR, IR, and Mass Spectrometry, which are crucial for reaction monitoring and final product validation.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-O-CH₃ (ester methyl): A sharp singlet at ~3.67 ppm.

-

-CH₂-COOCH₃ (α-methylene): A triplet at ~2.30 ppm.

-

≡C-H (alkynyl proton): A triplet at ~1.94 ppm, coupled to the adjacent methylene group.

-

-CH₂-C≡ (propargyl methylene): A triplet of doublets at ~2.18 ppm.

-

-(CH₂)₅- (polymethylene chain): A complex multiplet region between ~1.25 and 1.65 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (ester carbonyl): A signal around ~174.2 ppm.

-

HC≡C- (alkyne C-H): A signal around ~84.6 ppm.

-

-C≡CH (alkyne quaternary C): A signal around ~68.2 ppm.

-

-O-CH₃ (ester methyl): A signal at ~51.4 ppm.

-

Alkyl Chain Carbons: A series of signals in the upfield region, typically between ~18.3 and 34.0 ppm.

IR (Infrared) Spectroscopy:

-

≡C-H stretch (terminal alkyne): A sharp, strong band at ~3310 cm⁻¹. This is a highly diagnostic peak.

-

C≡C stretch (alkyne): A weak but sharp band around 2120 cm⁻¹.

-

C=O stretch (ester): A very strong, sharp band around 1740 cm⁻¹.

-

C-H stretches (sp³): Multiple bands in the 2850-2960 cm⁻¹ region.

-

C-O stretch (ester): A strong band in the 1170-1250 cm⁻¹ region.

MS (Mass Spectrometry): In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 196 would be expected. Common fragmentation patterns for fatty acid methyl esters include a prominent peak corresponding to the McLafferty rearrangement at m/z = 74, representing [CH₃OC(OH)=CH₂]⁺. Other fragments would arise from cleavage along the alkyl chain.

Section 2: Synthesis and Purification Protocol

The most direct and reliable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid. The protocol is robust, high-yielding, and utilizes common laboratory reagents.

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Methanol as Solvent and Reagent: Using methanol in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Reflux: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

-

Aqueous Workup: The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove water from the organic layer.

-

Purification on Basic Alumina: While silica gel is common, using activated basic alumina is particularly effective for removing the final traces of acidic starting material, ensuring a high-purity final product.[4]

Protocol 2.1: Fischer Esterification of 9-Undecynoic Acid

Materials:

-

9-Undecynoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Activated basic alumina

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-undecynoic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (catalytic amount, ~2% of the methanol volume).

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification: For high purity, pass the crude product through a short plug of activated basic alumina using a non-polar eluent (e.g., hexane/ether mixture) to remove any residual starting acid. The expected yield is typically >95%.[4]

Section 3: Chemical Reactivity and Handling

The utility of this compound stems from the distinct reactivity of its two functional groups. The ester can be hydrolyzed back to the carboxylic acid or converted to amides. However, the terminal alkyne is the primary site of synthetic manipulation. Its sp-hybridized C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base, and the triple bond readily participates in powerful carbon-carbon bond-forming reactions.

Two of the most impactful reactions in the context of drug development are the Sonogashira Coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides.[5][6] It is a cornerstone for synthesizing complex molecules, including pharmaceuticals and organic materials, by creating a C(sp)-C(sp²) bond.[7][8]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the quintessential "click chemistry" reaction, CuAAC joins the terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[9] This reaction is prized for its high yield, stereospecificity, tolerance of numerous functional groups, and ability to proceed in aqueous, biological environments, making it ideal for bioconjugation.[10][11][]

Caption: Key reaction pathways for this compound.

Stability and Storage

This compound is a stable compound under normal laboratory conditions. However, like many fatty acid esters, it should be protected from strong acids or bases to prevent hydrolysis. It is combustible and should be stored away from heat, sparks, and open flames in a well-ventilated area.[13][14] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent potential oxidation or degradation.

Section 4: Applications in Research and Drug Development

The terminal alkyne of this compound is a bio-orthogonal handle. This means it is chemically inert within complex biological systems but can be made to react specifically and efficiently with a partner functional group (an azide) under mild, biocompatible conditions.[15] This property has made alkyne-functionalized molecules indispensable tools for probing biological processes.

Key Applications:

-

Chemical Probes & Activity-Based Protein Profiling (ABPP): The molecule can be incorporated into larger bioactive compounds. After the compound binds to its target protein in a cell lysate or even a live cell, the alkyne handle is used to "click" on a reporter tag (like a fluorescent dye or biotin) for visualization, identification, and quantification of the target.[16]

-

Metabolic Labeling: Alkyne-tagged fatty acids can be fed to cells and are incorporated into complex lipids through natural metabolic pathways.[17] Researchers can then lyse the cells, click on a reporter tag, and trace the metabolic fate of the fatty acid, identifying which lipid species it becomes part of.[18]

-

Drug Conjugation: The alkyne serves as a versatile linker for creating more complex drug molecules, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a target-specific antibody via a stable triazole linkage.[19]

Caption: Workflow for using an alkyne-tagged probe in chemical biology.

Protocol 4.1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule (like this compound) to an azide-containing reporter molecule.

Causality of Experimental Choices:

-

CuSO₄/Sodium Ascorbate: Copper(II) sulfate is the catalyst precursor. Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the active catalytic Cu(I) species in situ. A slight excess of ascorbate is used to prevent re-oxidation of Cu(I) by dissolved oxygen.[11]

-

Ligand (THPTA): A water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial in biological applications. It stabilizes the Cu(I) ion, preventing it from disproportionating or being oxidized, and reduces its cytotoxicity, all while accelerating the reaction.[11][19]

-

Solvent System: The reaction is often performed in aqueous buffers like PBS, sometimes with a co-solvent like DMSO or t-butanol to aid the solubility of hydrophobic reactants.

Materials:

-

Alkyne-functionalized molecule (e.g., this compound derivative)

-

Azide-functionalized molecule (e.g., Azide-fluorophore)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (must be prepared fresh; e.g., 100 mM in water)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Phosphate-Buffered Saline (PBS) or appropriate buffer

-

DMSO or t-butanol (as needed for solubility)

Procedure:

-

Prepare Reactants: In a microcentrifuge tube, dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer (e.g., PBS). Use a co-solvent like DMSO if necessary to ensure complete dissolution.

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst complex. For a final reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM copper and 500 µM ligand (a 5:1 ligand-to-copper ratio is common).[10] Mix gently and let stand for 1-2 minutes.

-

Add Catalyst: Add the catalyst premix from step 2 to the reactant solution from step 1.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A final concentration of 1-2.5 mM is typical.[11]

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect from light if using a fluorescent reporter.

-

Purification: The resulting triazole-linked conjugate can be purified using methods appropriate for the product, such as silica gel chromatography for small molecules or size-exclusion chromatography for labeled proteins.

Conclusion

This compound is more than a simple fatty acid derivative; it is a strategically designed synthetic tool. Its long alkyl chain and ester group provide a familiar lipid-like scaffold, while its terminal alkyne functional group serves as a gateway to a vast array of chemical transformations. Its central role in enabling powerful and bio-orthogonal coupling reactions like CuAAC and Sonogashira coupling solidifies its position as a critical resource for scientists aiming to construct complex molecular architectures, probe biological systems, and develop next-generation therapeutics. Understanding its chemical properties and reactive potential is key to unlocking its full utility in the laboratory.

References

[19] AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

[9] Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

[5] Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

[6] Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

[2] AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]

[20] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435903, Methyl 9-undecenoate. Retrieved from [Link]

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

[7] Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

[21] BIOFOUNT. (n.d.). 18937-76-3|this compound. Retrieved from [Link]

[4] ResearchGate. (n.d.). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Retrieved from [Link]

[8] Feng, B., Yang, Y., & You, J. (2019). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications, 56(2), 293-296. Retrieved from [Link]

[22] AdooQ BioScience. (n.d.). This compound-d3. Retrieved from [Link]

[23] Chemsrc. (n.d.). 9-Undecynoic acid | CAS#:22202-65-9. Retrieved from [Link]

[13] REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet - Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. Retrieved from [Link]

[24] U.S. Environmental Protection Agency. (n.d.). 9-Undecenoic acid, methyl ester - Substance Details. Retrieved from [Link]

[18] Thiele, C., et al. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 53(8), 1677-1687. Retrieved from [Link]

[16] ResearchGate. (n.d.). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Retrieved from [Link]

[17] Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 894894. Retrieved from [Link]

[25] The Good Scents Company. (n.d.). methyl 10-undecenoate, 111-81-9. Retrieved from [Link]

[26] CAS. (n.d.). Methyl (9E)-9-undecenoate. Retrieved from [Link]

[3] ChemBK. (2024, April 9). 10-Undecenoic acid methyl ester. Retrieved from [Link]

[27] Google Patents. (n.d.). KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof. Retrieved from

[15] Wang, D., et al. (2020). Biosynthesis of alkyne-containing natural products. Chemical Communications, 57(1), 25-36. Retrieved from [Link]

[28] National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, methyl ester. Retrieved from [Link]

[29] National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, methyl ester - Phase change data. Retrieved from [Link]

[30] National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, methyl ester. Retrieved from [Link]

[31] National Institute of Standards and Technology. (n.d.). Undecanoic acid, methyl ester. Retrieved from [Link]

[32] Pharmaffiliates. (n.d.). CAS No : 111-81-9 | Product Name : Methyl 10-Undecenoate (10-Undecenoic Acid Methyl Ester). Retrieved from [Link]

Sources

- 1. CAS 18937-76-3: 9-Undecynoic acid, methyl ester [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chembk.com [chembk.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 13. regi.com [regi.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. axispharm.com [axispharm.com]

- 20. Methyl 9-undecenoate | C12H22O2 | CID 6435903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 18937-76-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 22. labsolu.ca [labsolu.ca]

- 23. 9-Undecynoic acid | CAS#:22202-65-9 | Chemsrc [chemsrc.com]

- 24. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 25. methyl 10-undecenoate, 111-81-9 [thegoodscentscompany.com]

- 26. CAS Common Chemistry [commonchemistry.cas.org]

- 27. KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]

- 28. 10-Undecenoic acid, methyl ester [webbook.nist.gov]

- 29. 10-Undecenoic acid, methyl ester [webbook.nist.gov]

- 30. 10-Undecenoic acid, methyl ester [webbook.nist.gov]

- 31. Undecanoic acid, methyl ester [webbook.nist.gov]

- 32. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Undecynoic Acid Methyl Ester

This guide provides a comprehensive overview of the synthesis and characterization of 9-undecynoic acid methyl ester, a valuable chemical intermediate in various research and development applications, including drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed, scientifically grounded understanding of this compound.

Introduction: The Significance of this compound

This compound is an organic compound featuring a terminal alkyne functional group and a methyl ester.[1] This unique bifunctional structure, with a reactive alkyne and a modifiable ester group, makes it a versatile building block in organic synthesis. The terminal alkyne allows for a variety of chemical transformations, such as nucleophilic additions and cycloaddition reactions, enabling the construction of more complex molecular architectures.[1] Its long aliphatic chain also imparts lipophilic character, a property often sought in the design of bioactive molecules.

Synthesis of this compound: A Tale of Two Approaches

The synthesis of this compound can be approached from two primary strategic directions: direct esterification of the parent carboxylic acid or construction of the alkyne moiety on a pre-existing esterified carbon chain. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Fischer Esterification of 9-Undecynoic Acid

The most direct and common method for synthesizing this compound is the Fischer esterification of 9-undecynoic acid.[3][4][5] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the ester and water.[3][4][6]

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid.[3][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: The Fischer esterification is a reversible reaction.[4][5][6] By using a large excess of methanol, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired methyl ester.[3][4]

-

Removal of Water: Alternatively, or in conjunction with using excess alcohol, removing the water as it is formed can also drive the reaction to completion. This can be achieved through azeotropic distillation with a suitable solvent like toluene.

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9-undecynoic acid.

-

Add a large excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash successively with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Diagram of Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Method 2: Synthesis from an Alkyl Halide Precursor

Causality Behind Experimental Choices:

-

Starting Material: The synthesis would begin with a suitable 11-carbon chain that can be converted to a dihalide at the 9 and 10 positions. For example, methyl 9,10-dibromoundecanoate.

-

Strong Base: A very strong base, such as sodium amide (NaNH₂), is required to effect the two successive E2 elimination reactions needed to form the triple bond.[7][8][9][10] Weaker bases are generally not effective for the elimination of the intermediate vinyl halide.

-

Aqueous Workup: An aqueous workup is necessary to protonate the alkynide anion that is formed when using a strong base like sodium amide with a terminal alkyne.[9]

Experimental Protocol: Double Dehydrohalogenation

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve the starting dihalide (e.g., methyl 9,10-dibromoundecanoate) in an inert solvent like liquid ammonia or tetrahydrofuran (THF).

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base, such as sodium amide in liquid ammonia, to the reaction mixture. An excess of the base is typically used.[8][9]

-

After the addition is complete, allow the reaction to stir for several hours at low temperature.

-

Carefully quench the reaction by the slow addition of water or an aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the different types of protons in the molecule. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

-

A triplet for the terminal alkyne proton (-C≡CH) around 1.9-2.0 ppm.

-

A triplet for the methylene protons adjacent to the ester carbonyl (-CH₂-COOCH₃) around 2.3 ppm.

-

A multiplet for the methylene protons adjacent to the alkyne (-CH₂-C≡CH) around 2.2 ppm.

-

A broad multiplet for the remaining methylene protons in the aliphatic chain.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms. Key expected signals include:

-

A signal for the ester carbonyl carbon (-COO-) around 174 ppm.

-

Signals for the two sp-hybridized alkyne carbons (-C≡C-) between 68 and 85 ppm.

-

A signal for the methyl ester carbon (-OCH₃) around 51 ppm.

-

Multiple signals for the sp³-hybridized methylene carbons in the aliphatic chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum should exhibit the following characteristic absorption bands:

-

A sharp, strong absorption band for the C=O stretching of the ester group around 1740 cm⁻¹.

-

A sharp, weak to medium absorption band for the ≡C-H stretching of the terminal alkyne around 3300 cm⁻¹.

-

A weak absorption band for the C≡C stretching of the alkyne around 2120 cm⁻¹.

-

Strong absorption bands for the C-H stretching of the aliphatic chain between 2850 and 3000 cm⁻¹.

-

A strong absorption band for the C-O stretching of the ester group between 1150 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₂₀O₂) should be observed at m/z 196.3. Common fragmentation patterns for fatty acid methyl esters include the loss of the methoxy group ([M-31]⁺) and a characteristic McLafferty rearrangement peak at m/z 74.[11][12]

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Characteristic Signal/Peak | Expected Value |

| ¹H NMR | -OCH₃ | ~3.6-3.7 ppm (singlet) |

| -C≡CH | ~1.9-2.0 ppm (triplet) | |

| -CH₂-COOCH₃ | ~2.3 ppm (triplet) | |

| ¹³C NMR | -COO- | ~174 ppm |

| -C≡C- | 68-85 ppm | |

| -OCH₃ | ~51 ppm | |

| IR | C=O stretch (ester) | ~1740 cm⁻¹ |

| ≡C-H stretch (alkyne) | ~3300 cm⁻¹ | |

| C≡C stretch (alkyne) | ~2120 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z 196 |

| [M-31]⁺ | m/z 165 | |

| McLafferty Rearrangement | m/z 74 |

Purification and Handling

The purity of this compound is critical for its intended application, especially in drug development.

-

Purification: As mentioned in the protocols, vacuum distillation or column chromatography are effective methods for purification. For fatty acid methyl esters, purification using silica gel or activated carbon can also be employed to remove impurities.[13][14][15] High-performance liquid chromatography (HPLC) can be used for achieving very high purity.[16]

-

Handling and Storage: this compound should be handled in a well-ventilated fume hood.[1] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Diagram of Characterization Workflow

Caption: Logical flow for the characterization of synthesized this compound.

Conclusion

The synthesis and characterization of this compound are well-established processes that can be reliably performed in a standard organic chemistry laboratory. The choice of synthetic route depends on practical considerations such as the availability of starting materials. A multi-technique approach to characterization is essential to ensure the structural integrity and purity of the final product. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to confidently work with this versatile chemical building block.

References

-

Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Purification of fatty acid methyl esters by high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

-

Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (n.d.). Retrieved from [Link]

-

Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Taylor & Francis. Retrieved from [Link]

-

(PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Retrieved from [Link]

-

Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved from [Link]

-

Preparation of Alkynes. (n.d.). Chad's Prep®. Retrieved from [Link]

-

9.3 Synthesis of Alkynes | Organic Chemistry. (2020, December 4). YouTube. Retrieved from [Link]

-

Alkyl Halides to Alkynes. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013, June 11). Master Organic Chemistry. Retrieved from [Link]

-

Ch 9 : Alkylation of Terminal Alkynes. (n.d.). University of Calgary. Retrieved from [Link]

-

Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. (n.d.). Retrieved from [Link]

-

Methyl ester of (Z)-11-(dimethylamino)-3-oxo-9-undecenoic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Methyl 9-undecenoate | C12H22O2. (n.d.). PubChem. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Methyl undecanoate | C12H24O2. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 9-decenoate | C11H20O2. (n.d.). PubChem. Retrieved from [Link]

-

A novel class of bio-lubricants are synthesized by epoxidation of 10-undecylenic acid-based esters. (2022, June 22). Grasas y Aceites. Retrieved from [Link]

-

9-Decanoic Acid Methyl Esters: A Perspective Into Green Solvents. (n.d.). Grand View Research. Retrieved from [Link]

-

Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. (n.d.). Retrieved from [Link]

-

Organic Reactions: Esterification & Transesterification. (n.d.). Student Academic Success. Retrieved from [Link]

-

Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

10-Undecenoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Kinetics of esterification of 10-undecenoic and ricinoleic acids with near-critical and supercritical methanol. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved from [Link]

-

Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. (n.d.). ACS Publications. Retrieved from [Link]

-

Mass spectrum of 9-octadecenoic acid methyl ester. (n.d.). ResearchGate. Retrieved from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). PubMed Central. Retrieved from [Link]

-

Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid. (2015, February 6). Retrieved from [Link]

-

Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. CAS 18937-76-3: 9-Undecynoic acid, methyl ester [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

- 8. youtube.com [youtube.com]

- 9. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. iomcworld.com [iomcworld.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Undecynoic acid methyl ester solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 9-Undecynoic Acid Methyl Ester

Abstract

Introduction to this compound

Chemical Identity and Structure

This compound (CAS No. 18937-76-3) is an organic compound characterized by an eleven-carbon aliphatic chain.[1] Its structure is distinguished by two key functional groups: a terminal alkyne (C≡CH) and a methyl ester (-COOCH₃) at the opposite end. This unique architecture imparts a dual reactivity, enabling its participation in a wide array of chemical transformations, such as cycloadditions (e.g., "click chemistry"), nucleophilic additions, and hydrolysis.[1] The molecule is composed of a long, nonpolar hydrocarbon backbone, which dominates its physical properties, and two weakly polar functional groups.

Key Physicochemical Properties

A summary of the essential physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.

| Property | Value | Source |

| CAS Number | 18937-76-3 | [1] |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | [1] |

| General Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

Significance in Research and Development

The bifunctional nature of this compound makes it a significant intermediate in several fields. In pharmaceutical research, the terminal alkyne serves as a handle for conjugation to biomolecules or surfaces via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. In materials science, it can be used as a monomer for the synthesis of specialty polymers. Its ester functionality allows for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive framework.[2]

Role of Molecular Structure

The solubility of this compound is a direct consequence of its three distinct structural components:

-

Hydrophobic Alkyl Chain (C₉H₁₈): This long, nonpolar chain is the dominant feature of the molecule. It interacts favorably with nonpolar solvents through van der Waals forces (London dispersion forces).[2]

-

Methyl Ester Group (-COOCH₃): This group introduces a degree of polarity due to the electronegative oxygen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor but not a donor.[3] This allows for moderate interactions with polar solvents.

-

Terminal Alkyne Group (-C≡CH): The sp-hybridized carbons and the terminal proton give this group a weak polarity and a very weak acidic character, but its contribution to overall polarity is minimal compared to the ester group.

The overall character of the molecule is predominantly nonpolar and hydrophobic, meaning it will generally exhibit higher solubility in solvents of low polarity.[1]

Impact of Solvent Properties

-

Polarity and Dielectric Constant: Nonpolar solvents like hexane and toluene will readily dissolve the molecule by interacting with its long alkyl chain. Polar aprotic solvents (e.g., acetone, THF) can interact with the ester dipole, leading to good solubility.[3]

-

Hydrogen Bonding: Polar protic solvents (e.g., methanol, ethanol, water) have strong hydrogen-bonding networks. The energy required to break these solvent-solvent interactions to create a cavity for the large, nonpolar alkyl chain is significant, leading to lower solubility. While the ester group can accept hydrogen bonds, this interaction is often insufficient to overcome the unfavorable hydrophobic effect.

Caption: Interplay of solute and solvent properties governing solubility.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a reliable predictive profile can be constructed based on established chemical principles. The following table categorizes its expected solubility in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale / Expert Commentary |

| Hexane / Heptane | Nonpolar | High | "Like dissolves like." The nonpolar alkyl chain interacts strongly with the nonpolar solvent via van der Waals forces. |

| Toluene | Nonpolar (Aromatic) | High | Strong van der Waals interactions between the solute's alkyl chain and the solvent. |

| Diethyl Ether | Weakly Polar | High | A good balance. The ether's alkyl groups solvate the solute's chain, and the polar ether oxygen can interact with the ester group.[1] |

| Chloroform (CHCl₃) | Weakly Polar | High | Effective at dissolving lipids and FAMEs. It can solvate both the nonpolar chain and the polar ester group. |

| Dichloromethane (DCM) | Polar Aprotic | High | Similar to chloroform, it is an excellent solvent for a wide range of organic compounds, including those with significant nonpolar character. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The cyclic ether structure provides good solvation for the ester group without the disruptive hydrogen bonding of protic solvents. |

| Ethyl Acetate | Polar Aprotic | High | The solvent and solute share an ester functional group, leading to favorable dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | The strong dipole of the ketone group can solvate the ester, and its small alkyl groups do not create significant steric hindrance.[3] |

| Acetonitrile | Polar Aprotic | Moderate | More polar than acetone. While it will solvate the ester, its strong dipole-dipole interactions may be less favorable to accommodating the long alkyl chain. |

| Ethanol / Methanol | Polar Protic | Moderate to Low | The solvent's strong hydrogen-bonding network is disrupted by the solute's long hydrophobic chain. Solubility decreases as the solvent's alkyl chain shortens (Ethanol > Methanol).[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | A highly polar and structured solvent. It is generally a poor solvent for long-chain, nonpolar compounds. |

| Water | Polar Protic | Insoluble | The extreme polarity and strong hydrogen bonding of water lead to a strong hydrophobic effect, expelling the nonpolar solute.[1] |

Experimental Determination of Solubility

For critical applications such as process chemistry, formulation, or crystallization, experimental verification of solubility is essential. The isothermal equilibrium method is a robust and accurate technique for this purpose.

Workflow for Isothermal Equilibrium Method

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for determining the solubility of this compound.

Materials:

-

This compound (solute)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (4 decimal places)

-

Glass vials with PTFE-lined screw caps

-

Thermostatted shaker or incubator

-

Centrifuge (if required)

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument

-

Internal standard (e.g., dodecane, if using GC)

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards of the solute in the chosen solvent, bracketing the expected solubility range. If using an internal standard, add it at a fixed concentration to all standards.

-

Analyze these standards by GC-FID to generate a calibration curve (Peak Area Ratio vs. Concentration). This is crucial for validating the analytical method.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a tared glass vial (e.g., add 200 mg to a 4 mL vial). The key is to ensure solid material remains after equilibration.

-

Record the exact mass of the solute added.

-

Add a precise volume or mass of the solvent (e.g., 2.0 mL).

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatted shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the slurry for a sufficient time to reach equilibrium. For esters of this type, 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sampling:

-

Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at the same temperature to pellet the excess solid.

-

Carefully draw the clear supernatant into a syringe. Immediately pass the liquid through a 0.22 µm PTFE syringe filter into a clean, tared vial. This step is critical to remove all undissolved microcrystals.

-

-

Quantitative Analysis:

-

Accurately weigh an aliquot of the clear, saturated supernatant.

-

Dilute this aliquot gravimetrically or volumetrically with the solvent to bring its concentration into the range of the previously prepared calibration curve. Add the internal standard at the same fixed concentration.

-

Inject the diluted sample into the GC-FID and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant using the dilution factor.

-

The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL, g/100 g solvent, or mol/L.

-

Practical Applications and Solvent Selection

-

For Chemical Reactions: In reactions involving the alkyne (e.g., click chemistry), polar aprotic solvents like THF or ethyl acetate are often ideal. They provide high solubility for the substrate while being compatible with common reaction conditions and catalysts.

-

For Purification: The high solubility in nonpolar solvents like hexane and moderate solubility in polar solvents like ethanol is advantageous for chromatographic purification. A solvent system of hexane/ethyl acetate on silica gel, for example, would allow for effective separation from more polar or less polar impurities.

-

For Formulation: In drug development, understanding solubility is key to creating stable liquid formulations. While insoluble in water, it could potentially be formulated in lipid-based systems or with co-solvents for preclinical studies.

Safety, Handling, and Storage

Like many fatty acid esters, this compound should be handled with standard laboratory precautions. It may cause skin and eye irritation.[4][5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Store in a tightly closed container in a cool, dry place away from heat or ignition sources.

Conclusion

This compound is a predominantly nonpolar molecule whose solubility is dictated by its long aliphatic chain. It exhibits high solubility in a wide range of nonpolar and polar aprotic organic solvents but has limited solubility in highly polar, protic solvents, and is virtually insoluble in water. For applications demanding precise concentration control, the predictive guide presented here should be supplemented with quantitative data generated using a robust experimental protocol, such as the isothermal equilibrium method detailed within this document.

References

- 9-Undecynoic acid, methyl ester - CymitQuimica.

- How to determine the solubility of a substance in an organic solvent ?

- Ester Solubility and Prepar

- How can you determine the solubility of organic compounds? - Quora.

- Lipids - Tokyo Chemical Industry Co., Ltd.

- EXPERIMENT 1 DETERMIN

- Safety D

- SAFETY D

- How do fats dissolve in organic solvents? - Reddit.

- Material Safety D

- Solvent Miscibility Table - Sigma-Aldrich.

Sources

Biological activity of 9-Undecynoic acid methyl ester

An In-depth Technical Guide to the Biological Activity of 9-Undecynoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an unsaturated fatty acid methyl ester (FAME) characterized by a terminal alkyne group, a feature that imparts unique chemical reactivity and potential for novel biological activities.[1] While direct experimental data on the biological effects of this compound are limited, the extensive bioactivity of its structural analogues—including other undecenoic acid derivatives and various fatty acid methyl esters—provides a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the current understanding of related compounds to propose a framework for exploring the biological activities of this compound, with a focus on its potential anticancer, antimicrobial, and antioxidant properties. We provide detailed, field-proven protocols for key in vitro assays and discuss the mechanistic basis for experimental design, offering a comprehensive roadmap for researchers entering this promising area of study.

Introduction: The Scientific Landscape of Fatty Acid Methyl Esters

Fatty acids and their ester derivatives are fundamental biological molecules that have garnered significant attention in drug discovery for their diverse therapeutic properties.[1] Esterification of the parent carboxylic acid can alter physicochemical properties such as lipophilicity, potentially enhancing cell membrane permeability and bioavailability.[2]

This compound (Figure 1) is a C11 fatty acid derivative with a terminal triple bond. This alkyne group is a key feature, not only providing a handle for chemical modifications like cycloaddition reactions but also potentially influencing its interaction with biological targets.[1] While its isomer, 10-undecenoic acid, and its derivatives have been more extensively studied, the unique positioning of the unsaturated bond in this compound warrants dedicated investigation.[3][4] The broader class of FAMEs is known to exhibit significant biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[5][6][7] This document serves as a technical guide for researchers to systematically evaluate the biological potential of this compound.

Figure 1: Chemical Structure of this compound. This diagram illustrates the key features of the molecule: an 11-carbon chain, a methyl ester group, and a terminal alkyne bond at the 9th carbon position.

Postulated Biological Activities and Mechanistic Rationale

Based on the activities of structurally related compounds, we can hypothesize several key biological effects for this compound.

Anticancer and Cytotoxic Potential

Derivatives of undecenoic acid have demonstrated promising cytotoxicity against various cancer cell lines. For instance, sulfated hybrid molecules derived from methyl undecenoate showed specific and potent activity against the DU145 human prostate cancer cell line.[1][8] Similarly, lipoconjugates of 10-undecenoic acid methyl ester have displayed anticancer properties against a panel of five different human cancer cell lines.[3][4][9]

Causality of Experimental Choices: The primary mechanism of action for many cytotoxic fatty acids involves the induction of apoptosis. This can be initiated through various signaling pathways, including the disruption of the mitochondrial membrane potential, leading to the activation of caspases.[10] Therefore, initial screening for anticancer activity should focus on assessing general cytotoxicity, followed by more detailed mechanistic studies to probe for apoptotic markers. The MTT assay is a robust and widely accepted first-line screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability.

Figure 2: Hypothetical signaling pathway for FAME-induced apoptosis.

Antimicrobial Activity

Undecenoic acid, the parent carboxylic acid, is a well-known antifungal agent.[10] Its mechanism is thought to involve the disruption of microbial cell membrane integrity.[11][12] Fatty acid methyl esters, in general, have also been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][13] The efficacy of these lipids often depends on their chain length and degree of unsaturation.[11]

Causality of Experimental Choices: The primary target for antimicrobial lipids is the cell membrane. Therefore, initial screening assays are designed to measure the inhibition of microbial growth. The agar diffusion method provides a qualitative assessment of antimicrobial activity, while broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These assays are foundational for establishing the potency and spectrum of a novel antimicrobial agent.[14][15]

Antioxidant Properties

Many FAMEs derived from natural sources exhibit antioxidant activity.[5][7] This activity is often attributed to their ability to donate a hydrogen atom to scavenge free radicals, thereby terminating damaging oxidative chain reactions.[16] The presence of unsaturated bonds can influence this activity.

Causality of Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for screening antioxidant activity.[17][18] It measures the ability of the test compound to scavenge the stable DPPH free radical. The reduction of DPPH is visually indicated by a color change from violet to yellow, which is quantifiable and proportional to the antioxidant capacity of the sample.[16] This makes it an ideal initial assay for evaluating the free-radical scavenging potential of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as self-validating systems for the investigation of this compound.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., DU145, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21][22]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest test compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.[22]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[21]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Antimicrobial Activity (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compound.[23]

Methodology:

-

Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth and incubate to achieve a log-phase growth culture. Adjust the culture turbidity to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the this compound stock solution (in a broth-compatible solvent) to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Protocol for Antioxidant Capacity (DPPH Assay)

This assay measures the free radical scavenging activity of the test compound.[16][24]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 5 to 1000 µg/mL).[24]

-

Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound solution. Add 100 µL of the DPPH solution to each well.

-

Controls: Use methanol as a blank and a known antioxidant like ascorbic acid or α-tocopherol as a positive control.[24]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

-

Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

-

Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[1]

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Cytotoxicity (IC₅₀ Values)

| Cancer Cell Line | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| DU145 (Prostate) | Experimental Value | Known Value |

| A549 (Lung) | Experimental Value | Known Value |

| HeLa (Cervical) | Experimental Value | Known Value |

Table 2: Example Data Summary for Antimicrobial Activity (MIC Values)

| Microorganism | Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus | ATCC 25923 | Experimental Value | Ciprofloxacin Value |

| E. coli | ATCC 25922 | Experimental Value | Ciprofloxacin Value |

| C. albicans | ATCC 10231 | Experimental Value | Fluconazole Value |

Table 3: Example Data Summary for Antioxidant Activity (EC₅₀ Values)

| Assay | This compound EC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) EC₅₀ (µg/mL) |

| DPPH Scavenging | Experimental Value | Known Value |

Conclusion and Future Directions

While the biological activity of this compound has not yet been extensively reported, there is a compelling scientific basis for its investigation as a bioactive compound. The structural similarities to other biologically active FAMEs and undecenoic acid derivatives suggest a high probability of discovering significant anticancer, antimicrobial, and antioxidant properties. The presence of the terminal alkyne group not only offers potential for unique biological interactions but also provides a valuable tool for mechanistic studies using click chemistry to trace its metabolic fate and identify cellular binding partners.[25][26]

This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake a thorough investigation of this compound. The successful execution of these assays will illuminate its therapeutic potential and contribute valuable data to the field of lipid-based drug discovery. Future research should focus on elucidating its specific mechanisms of action and evaluating its efficacy in more complex biological systems, including in vivo models.

References

-

Aksoy, L., Kolay, E., Aĝar, Ö., Aslan, A., & Maraş, A. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Chinna Gopal, S., Vijayendar, V., Poornachandra, Y., et al. (2015). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Medicinal Chemistry Research, 24(5), 2205-2214. [Link]

-

Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 49(4), 407–415. [Link]

-

ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. [Link]

-

Atolani, O., Oladoye, O., Adeosun, O., & Olatunji, G. A. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Journal of the Chilean Chemical Society, 60(1), 2825-2828. [Link]

-

Yount, N. Y., & Yeaman, M. R. (2013). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Pharmaceuticals, 6(9), 1075–1108. [Link]

-

de Paula, e S. M., de Oliveira, A. C. A., Zafalon, L. F. A., et al. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Microbial Pathogenesis, 111, 373-379. [Link]

-

Narra, N., Kaki, S. S., Prasad, R. B. N., & Korlipara, P. (n.d.). Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. ResearchGate. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Rajkumar, V., & Gunjan, G. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 11(9), 3848-3855. [Link]

-

Zielińska, A., & Nowak, I. (2014). Comparison of the antioxidant capacity of lipid-soluble compounds in selected cold-pressed oils using photochemiluminescence assay (PCL) and DPPH method. Food Chemistry, 147, 187-194. [Link]

-

Al-Shammari, A. M. (2023). MTT Assay protocol. protocols.io. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

Tallman, K. A., & Porter, N. A. (2014). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society, 136(30), 10612–10620. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules | Request PDF. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Rodrigues, F. A., de Oliveira, A. C. A., & de Oliveira, A. P. (2021). Antimicrobial Lipids from Plants and Marine Organisms: An Overview of the Current State-of-the-Art and Future Prospects. Marine Drugs, 19(5), 263. [Link]

-

Al-Amin, M., Hasan, M. M., Sultana, M., et al. (2021). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Antioxidants, 10(11), 1779. [Link]

-

Vijayendar, V., Kaki, S. S., Jala, R. C., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS. Indo American Journal of Pharmaceutical Research, 5(11), 3569-3578. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

-

Holmbom, B., & Eckerman, C. (2010). A study of fatty acid methyl esters with epoxy or alkyne functionalities. KTH Diva. [Link]

-

Narra, N., Kaki, S. S., Prasad, R. B. N., & Korlipara, P. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Chemistry Central Journal, 11(1), 1-10. [Link]

-

ResearchGate. (n.d.). Lipids as antimicrobials | Request PDF. [Link]

-

Boulenouar, N., Marouf, A., & Cheriti, A. (2013). Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus. Asian Pacific Journal of Tropical Biomedicine, 3(11), 881-885. [Link]

-

El-Sayed, M. T., El-Haddad, A. E., El-Mekkawy, S., et al. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Egyptian Journal of Aquatic Biology and Fisheries, 26(3), 221-236. [Link]

-

Lenart, J., & Pikuła, S. (1999). 10-Undecynoic acid, an inhibitor of cytochrome P450 4A1, inhibits ethanolamine-specific phospholipid base exchange reaction in rat liver microsomes. Acta Biochimica Polonica, 46(1), 203–210. [Link]

-

Wang, C., & Lee, J. S. J. (2022). Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy. Biosensors, 12(5), 325. [Link]

-

Smith, G. I., Shank, L. P., & Yoshino, J. (2022). Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis. Molecules, 27(22), 7954. [Link]

-

Abulila, H. I., & Sabry, S. M. (2024). Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Research Square. [Link]

-

Purdon, M. P., & Pagano, R. E. (1995). Preparation of methyl ester precursors of biologically active agents. Lipids, 30(6), 577–579. [Link]

-

Huang, C. B., George, B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology, 55(8), 555-560. [Link]

-

El-Sayed, M. T., El-Haddad, A. E., El-Mekkawy, S., et al. (2022). The antimicrobial, antibiofilm, and wound healing properties of ethyl acetate crude extract of an endophytic fungus Paecilomyces sp. (AUMC 15510) in earthworm model. Scientific Reports, 12(1), 1-15. [Link]

-

Züllig, T., & Köfeler, H. C. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 9, 674984. [Link]

-

ResearchGate. (n.d.). DSC study of the synthesized 10-undecenoic acid methyl ester-based... [Link]

-

Gryglewicz, S., & Gryglewicz, G. (2020). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules, 25(23), 5649. [Link]

-

Kuerschner, L., Ecker, J., & Thiele, C. (2022). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research, 63(4), 100185. [Link]

-

ResearchGate. (n.d.). The effect of Set7/9 decrease on mitochondrial membrane potential (MMP)... [Link]

-

ResearchGate. (n.d.). Novel Strategies for Synthesis and Assessment of Dextran Conjugated 9Z,11E Linoleic Acid on Cancer Cell Lines Viability via Wnt/Beta‐Catenin Signaling Pathway and Apoptosis | Request PDF. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Preparation of methyl ester precursors of biologically active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy | MDPI [mdpi.com]

- 13. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. japsonline.com [japsonline.com]

- 24. japsonline.com [japsonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aliphatic Structure and Utility of 9-Undecynoic Acid Methyl Ester

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unique functional groups is a cornerstone of modern drug discovery and chemical biology. Among these, the terminal alkyne stands out for its remarkable versatility, enabling precise molecular modifications and probing of biological systems.[1] This guide provides a comprehensive technical overview of 9-undecynoic acid methyl ester, a fatty acid analogue featuring a terminal alkyne. We will delve into its synthesis, structural characterization, and its pivotal role as a chemical tool in cutting-edge research, particularly in the realm of "click chemistry" and lipidomics.

Molecular Overview and Significance

This compound is an aliphatic long-chain fatty acid ester with a terminal alkyne functional group. Its structure comprises an eleven-carbon backbone, with the triple bond located at the C-9 and C-10 positions, and a methyl ester at the carboxyl end. This unique architecture makes it a valuable tool for a variety of applications in biomedical research. The lipophilic nature of the long aliphatic chain allows it to mimic natural fatty acids, enabling its incorporation into cellular membranes and metabolic pathways.[2] The terminal alkyne, on the other hand, serves as a bioorthogonal handle for subsequent chemical modifications.[1]

The significance of this molecule lies in its ability to participate in highly specific and efficient chemical reactions within complex biological environments, a field known as bioorthogonal chemistry.[2] The terminal alkyne is a key player in the Nobel Prize-winning "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction allows for the covalent ligation of the alkyne-tagged molecule to another molecule bearing an azide group, forming a stable triazole linkage. This has profound implications for drug development, proteomics, and molecular imaging.

Synthesis and Purification

The synthesis of this compound is a straightforward process that can be accomplished in two main steps: the synthesis of the free fatty acid, 9-undecynoic acid, followed by its esterification.

Synthesis of 9-Undecynoic Acid

The starting material for the synthesis of 9-undecynoic acid is the commercially available 10-undecenoic acid. The synthesis involves the bromination of the terminal double bond, followed by dehydrobromination to introduce the triple bond. A detailed protocol for a similar transformation of 10-undecenoic acid to 10-undecynoic acid has been described in Organic Syntheses, which can be adapted for this purpose.[4]

Fischer Esterification of 9-Undecynoic Acid

The carboxylic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a high-yielding and reliable method.

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask, dissolve 9-undecynoic acid (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of acid).

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution (e.g., 2% v/v).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain, the methyl ester, and the terminal alkyne. The chemical shifts are predicted in deuterochloroform (CDCl₃).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-11 (≡C-H ) | ~1.94 | Triplet (t) | ~2.6 |

| -O-CH ₃ | ~3.67 | Singlet (s) | - |

| H-2 (-CH ₂-COOCH₃) | ~2.30 | Triplet (t) | ~7.5 |

| H-8 (-CH ₂-C≡) | ~2.18 | Triplet of doublets (td) | ~7.0, ~2.6 |

| H-3 (-CH₂-CH ₂-COOCH₃) | ~1.63 | Quintet | ~7.5 |

| H-4 to H-7 (-(C H₂)₄-) | ~1.2-1.5 | Multiplet | - |

-

The terminal alkyne proton (H-11) is expected around 1.94 ppm, appearing as a triplet due to coupling with the two protons on C-8.[5]

-

The methyl ester protons will be a sharp singlet at approximately 3.67 ppm.

-

The methylene group adjacent to the ester (H-2) will be deshielded to around 2.30 ppm.

-

The methylene group adjacent to the alkyne (H-8) is predicted around 2.18 ppm.

Predicted ¹³C NMR Spectroscopy